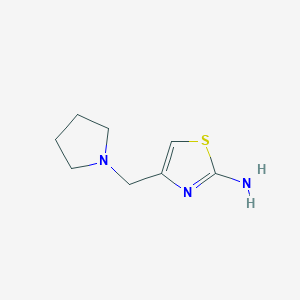

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine" is a derivative of thiazol-2-amine, which is a core structure in various biologically active compounds. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, which is often found in substances with a wide range of therapeutic applications.

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives has been reported in the literature. For instance, N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The structure of thiazol-2-amine derivatives has been extensively studied. For example, the structure of N-allyl derivatives of thiazol-2-yl amines was investigated using NMR spectroscopy, X-ray crystallography, and DFT computations, revealing that these compounds exist in the exo-amino tautomeric form in both solution and solid state . Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine showed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol, some of which possess divalent N(I) character .

Chemical Reactions Analysis

The thiazol-2-amine moiety is reactive and can participate in various chemical reactions. The presence of the amino group allows for further functionalization. For instance, the synthesis of thiazolidinones and Mannich bases from 4-amino-triazole-thiol derivatives demonstrates the versatility of the amino group in facilitating the formation of new bonds and rings . Arylazothiazoles and 1,3,4-thiadiazoles were synthesized from thiosemicarbazides and thiocarbohydrazides, showcasing the reactivity of the thiazole ring in cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives are influenced by their molecular structure. The tautomeric preferences, electron distribution, and protonation energy are key factors that determine the properties of these compounds . The presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, also plays a significant role in the stability and reactivity of these molecules .

Scientific Research Applications

Synthesis and Biological Activity 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine and its derivatives are often synthesized for their potential antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit significant activity against various strains of bacteria and fungi. For instance, novel heterocyclic compounds synthesized from 4-(naphthalen-2-yl)thiazol-2-amine demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against different fungal strains, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Chemical Structure and Electron Distribution The chemical structure and electron distribution within this compound derivatives can influence their biological and chemical properties. Quantum chemical analysis of similar compounds, such as N-(pyridin-2-yl)thiazol-2-amine, revealed competitive isomeric structures, divalent N(I) character, and preferences in tautomeric states, which are crucial for their therapeutic potential and interaction with biological molecules (Bhatia, Malkhede, & Bharatam, 2013).

Acetylcholinesterase Inhibition Derivatives synthesized using 1-(2-aminoethyl)pyrrolidine as amine precursor showed promising activity as acetylcholinesterase inhibitors, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's. The study highlights the potential of these compounds in the development of new therapeutic agents targeting the central nervous system (das Neves et al., 2019).

Anticancer Activity Certain derivatives have been synthesized with a focus on anticancer activity. For example, arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel basic catalyst showed promising anticancer activity against colon and liver carcinoma cell lines. This indicates the potential application of this compound derivatives in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Corrosion Inhibition Apart from biomedical applications, derivatives of this compound have also been studied for their potential as corrosion inhibitors, particularly for copper in acidic environments. This highlights the chemical versatility and industrial application of these compounds in protecting metals from corrosion (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).

Future Directions

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been used in the treatment of various human diseases . For instance, some pyrrolidine derivatives have been described as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) protein .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential role of pyrrolidine derivatives in inhibiting mcl-1 protein, it’s plausible that this compound may influence pathways related to cell survival and apoptosis .

Pharmacokinetics

It’s worth noting that the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, which might influence the compound’s bioavailability .

Result of Action

If the compound does indeed target mcl-1 protein, it could potentially induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .

This compound, like many others with a pyrrolidine scaffold, holds promise for the development of novel therapeutic agents .

properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17386-09-3 |

Source

|

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)